molecular formula C8H9F2IN2O2 B2413314 3-[5-(Difluoromethyl)-4-iodo-3-methylpyrazol-1-yl]propanoic acid CAS No. 1946818-71-8

3-[5-(Difluoromethyl)-4-iodo-3-methylpyrazol-1-yl]propanoic acid

Cat. No. B2413314
CAS RN: 1946818-71-8
M. Wt: 330.073
InChI Key: SBLNQTDXGMKFND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[5-(Difluoromethyl)-4-iodo-3-methylpyrazol-1-yl]propanoic acid, also known as DIFMA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and materials science.

Mechanism of Action

3-[5-(Difluoromethyl)-4-iodo-3-methylpyrazol-1-yl]propanoic acid inhibits the activity of PKM2 by binding to a specific site on the enzyme, which prevents it from carrying out its normal function in cancer cells. This leads to a decrease in the production of ATP, which is essential for cancer cell growth and survival. 3-[5-(Difluoromethyl)-4-iodo-3-methylpyrazol-1-yl]propanoic acid has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 3-[5-(Difluoromethyl)-4-iodo-3-methylpyrazol-1-yl]propanoic acid has a low toxicity profile and does not affect normal cells. 3-[5-(Difluoromethyl)-4-iodo-3-methylpyrazol-1-yl]propanoic acid has been shown to inhibit the growth of a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer cells. In addition, 3-[5-(Difluoromethyl)-4-iodo-3-methylpyrazol-1-yl]propanoic acid has been shown to have anti-inflammatory properties and may have potential applications in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One advantage of 3-[5-(Difluoromethyl)-4-iodo-3-methylpyrazol-1-yl]propanoic acid is its low toxicity profile, which makes it a promising candidate for the development of anti-cancer drugs. However, 3-[5-(Difluoromethyl)-4-iodo-3-methylpyrazol-1-yl]propanoic acid is not very water-soluble, which can make it difficult to work with in lab experiments. In addition, 3-[5-(Difluoromethyl)-4-iodo-3-methylpyrazol-1-yl]propanoic acid is a relatively new compound and further studies are needed to fully understand its potential applications and limitations.

Future Directions

There are several future directions for the study of 3-[5-(Difluoromethyl)-4-iodo-3-methylpyrazol-1-yl]propanoic acid. One area of research is the development of 3-[5-(Difluoromethyl)-4-iodo-3-methylpyrazol-1-yl]propanoic acid-based anti-cancer drugs. Another area of research is the development of 3-[5-(Difluoromethyl)-4-iodo-3-methylpyrazol-1-yl]propanoic acid-based fluorescent probes for detecting metal ions in biological and environmental samples. Additionally, further studies are needed to understand the full range of biochemical and physiological effects of 3-[5-(Difluoromethyl)-4-iodo-3-methylpyrazol-1-yl]propanoic acid, as well as its potential applications in the treatment of inflammatory diseases.

Synthesis Methods

The synthesis of 3-[5-(Difluoromethyl)-4-iodo-3-methylpyrazol-1-yl]propanoic acid involves a multi-step process that begins with the reaction of 3-methyl-1-phenyl-5-pyrazolone with iodine and trifluoromethyl lithium. This reaction produces 3-(iodo-phenyl)-5-(trifluoromethyl)pyrazole, which is then reacted with methyl iodide to yield 3-(iodo-phenyl)-5-(difluoromethyl)pyrazole. The final step involves the reaction of 3-(iodo-phenyl)-5-(difluoromethyl)pyrazole with ethyl bromoacetate to produce 3-[5-(Difluoromethyl)-4-iodo-3-methylpyrazol-1-yl]propanoic acid.

Scientific Research Applications

3-[5-(Difluoromethyl)-4-iodo-3-methylpyrazol-1-yl]propanoic acid has been studied extensively for its potential applications in medicinal chemistry, particularly in the development of anti-cancer drugs. Studies have shown that 3-[5-(Difluoromethyl)-4-iodo-3-methylpyrazol-1-yl]propanoic acid inhibits the growth of cancer cells by targeting the enzyme pyruvate kinase M2 (PKM2), which is overexpressed in many types of cancer. 3-[5-(Difluoromethyl)-4-iodo-3-methylpyrazol-1-yl]propanoic acid has also been investigated for its potential use as a fluorescent probe for detecting metal ions in biological and environmental samples.

properties

IUPAC Name

3-[5-(difluoromethyl)-4-iodo-3-methylpyrazol-1-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F2IN2O2/c1-4-6(11)7(8(9)10)13(12-4)3-2-5(14)15/h8H,2-3H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBLNQTDXGMKFND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1I)C(F)F)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F2IN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[5-(Difluoromethyl)-4-iodo-3-methylpyrazol-1-yl]propanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.